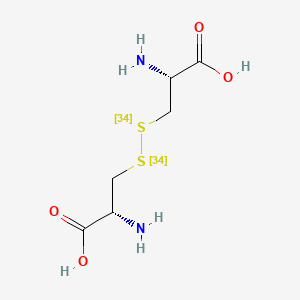

L-Cystine-34S2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

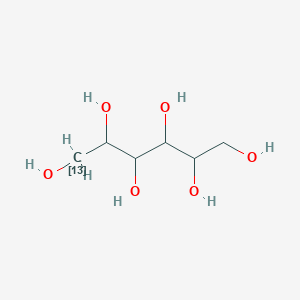

L-Cystin-34S2: ist eine stabil isotopenmarkierte Version von L-Cystin, einer Aminosäure und einem intrazellulären Thiol. Diese Verbindung ist mit dem Schwefelisotop 34S markiert, was sie für verschiedene wissenschaftliche Forschungsanwendungen besonders nützlich macht. L-Cystin spielt eine entscheidende Rolle bei der Regulation von Zellprozessen und ist an der Bildung von Disulfidbrücken beteiligt, die für die Proteinstruktur und -funktion essentiell sind .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von L-Cystin-34S2 beinhaltet die Einarbeitung des 34S-Isotops in L-Cystin. Eine Methode verwendet ein thermostabiles Homolog des Enzyms O-Acetyl-L-Serin-Sulfhydrylase (CysK), um 34S-substituiertes L-Cystein zu erzeugen. Dieses 34S-markierte L-Cystein wird dann als Substrat für das Enzym L-Cystein-Desulfurase (NifS) verwendet, um schrittweise 34S2− für die In-vitro-Assembly von Eisen-Schwefel-Clustern zu liefern .

Industrielle Produktionsverfahren: Die industrielle Produktion von L-Cystin erfolgt typischerweise durch Extraktion von Cystin aus tierischem Haar oder Federn durch chemische Hydrolyse. Für L-Cystin-34S2 ist der Prozess spezialisierter und beinhaltet die Verwendung von stabil isotopenmarkierten Vorläufern in einer kontrollierten Laborumgebung .

Analyse Chemischer Reaktionen

Reaktionstypen: L-Cystin-34S2 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: L-Cystin kann oxidiert werden, um Cystin-Disulfidbrücken zu bilden. Häufige Oxidationsmittel sind Wasserstoffperoxid (H2O2) und Iod (I2).

Reduktion: L-Cystin kann mit Reduktionsmitteln wie Dithiothreitol (DTT) oder β-Mercaptoethanol zu L-Cystein reduziert werden.

Substitution: L-Cystin kann Substitutionsreaktionen eingehen, bei denen die Thiolgruppe durch andere funktionelle Gruppen ersetzt wird.

Hauptprodukte:

Oxidation: Bildung von Cystin-Disulfidbrücken.

Reduktion: Bildung von L-Cystein.

Substitution: Bildung verschiedener Cystin-Derivate, abhängig vom eingeführten Substituenten

Wissenschaftliche Forschungsanwendungen

Chemie: L-Cystin-34S2 wird als Tracer in chemischen Studien verwendet, um das Verhalten von schwefelhaltigen Verbindungen zu verstehen. Es ist besonders nützlich in der Massenspektrometrie und der Kernspinresonanzspektroskopie (NMR) aufgrund der unterschiedlichen Masse und spektroskopischen Eigenschaften des 34S-Isotops .

Biologie: In der biologischen Forschung wird L-Cystin-34S2 verwendet, um die Rolle von Schwefel in Zellprozessen zu untersuchen. Es hilft bei der Verfolgung des Schwefelstoffwechsels und beim Verständnis der Dynamik schwefelhaltiger Biomoleküle .

Medizin: L-Cystin-34S2 wird in der medizinischen Forschung verwendet, um den Stoffwechsel schwefelhaltiger Aminosäuren und deren Rolle bei Krankheiten wie Cystinose und Cystinurie zu untersuchen. Es unterstützt auch die Entwicklung von diagnostischen Werkzeugen und therapeutischen Strategien .

Industrie: In der Industrie wird L-Cystin-34S2 zur Herstellung von stabil isotopenmarkierten Verbindungen für verschiedene Anwendungen verwendet, darunter Pharmazeutika und Agrochemikalien .

Wirkmechanismus

L-Cystin-34S2 übt seine Wirkungen durch die Bildung von Disulfidbrücken aus, die für die strukturelle Integrität und Funktion von Proteinen entscheidend sind. Die 34S-Isotopenmarkierung ermöglicht die präzise Verfolgung von Schwefelatomen in biochemischen Stoffwechselwegen. Die molekularen Ziele sind Enzyme, die am Schwefelstoffwechsel beteiligt sind, wie Cystein-Desulfurase und Sulfhydrylase .

Wissenschaftliche Forschungsanwendungen

Chemistry: L-Cystine-34S2 is used as a tracer in chemical studies to understand the behavior of sulfur-containing compounds. It is particularly useful in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to the distinct mass and spectroscopic properties of the 34S isotope .

Biology: In biological research, this compound is used to study the role of sulfur in cellular processes. It helps in tracing sulfur metabolism and understanding the dynamics of sulfur-containing biomolecules .

Medicine: this compound is used in medical research to study the metabolism of sulfur-containing amino acids and their role in diseases such as cystinosis and cystinuria. It also aids in the development of diagnostic tools and therapeutic strategies .

Industry: In the industrial sector, this compound is used in the production of stable isotope-labeled compounds for various applications, including pharmaceuticals and agrochemicals .

Wirkmechanismus

L-Cystine-34S2 exerts its effects through the formation of disulfide bonds, which are crucial for the structural integrity and function of proteins. The 34S isotope labeling allows for precise tracking of sulfur atoms in biochemical pathways. The molecular targets include enzymes involved in sulfur metabolism, such as cysteine desulfurase and sulfhydrylase .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

L-Cystin: Die nicht markierte Version von L-Cystin, die in biochemischen und industriellen Anwendungen weit verbreitet ist.

L-Cystein: Die reduzierte Form von L-Cystin, die ebenfalls am Schwefelstoffwechsel und der Proteinstruktur beteiligt ist.

L-Cystin-34S: Eine weitere stabil isotopenmarkierte Version von L-Cystin, jedoch mit einem anderen Schwefelisotop.

Eindeutigkeit: L-Cystin-34S2 ist einzigartig aufgrund seiner spezifischen Markierung mit dem 34S-Isotop, das in verschiedenen wissenschaftlichen Bereichen eindeutige Vorteile beim Tracing und der Untersuchung schwefelhaltiger Verbindungen bietet. Diese Markierung ermöglicht präzisere und genauere Studien in verschiedenen wissenschaftlichen Bereichen .

Eigenschaften

Molekularformel |

C6H12N2O4S2 |

|---|---|

Molekulargewicht |

244.11 g/mol |

IUPAC-Name |

(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]di(34S)sulfanyl]propanoic acid |

InChI |

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1/i13+2,14+2 |

InChI-Schlüssel |

LEVWYRKDKASIDU-RWTAFAFMSA-N |

Isomerische SMILES |

C([C@@H](C(=O)O)N)[34S][34S]C[C@@H](C(=O)O)N |

Kanonische SMILES |

C(C(C(=O)O)N)SSCC(C(=O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

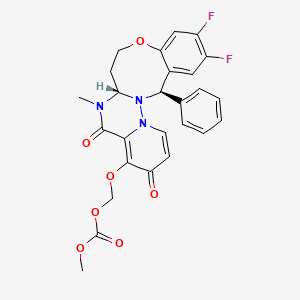

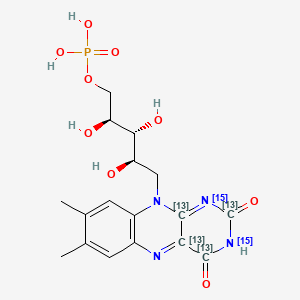

![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(4-hydroxyphenyl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12419965.png)

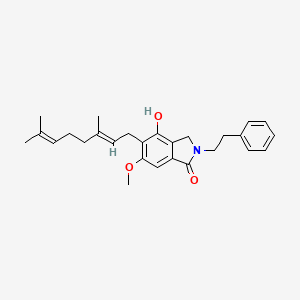

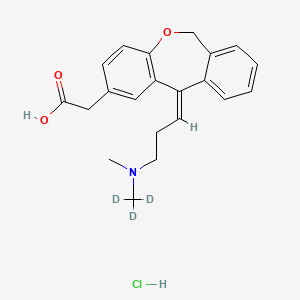

![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/structure/B12419998.png)

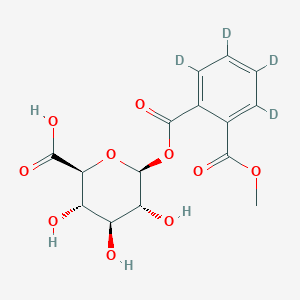

![(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12420000.png)

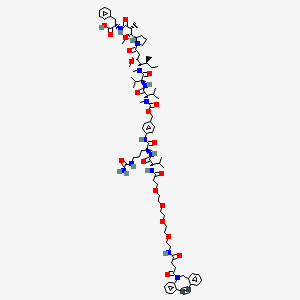

![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12420024.png)